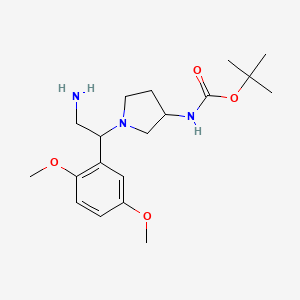
tert-Butyl (1-(2-amino-1-(2,5-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-n-boc-amino-1-[2-amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine is a complex organic compound featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-boc-amino-1-[2-amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine typically involves multiple steps. One common approach starts with the protection of the amino group using Boc anhydride in the presence of a base like triethylamine. The protected intermediate is then subjected to a series of reactions, including nucleophilic substitution and reductive amination, to introduce the phenethylamine moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-n-boc-amino-1-[2-amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-n-boc-amino-1-[2-amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions without interference from the amino functionality .
Biology
In biological research, this compound can be used to study the effects of structural modifications on biological activity. Its phenethylamine moiety is of particular interest due to its presence in various bioactive compounds .
Medicine
In medicinal chemistry, 3-n-boc-amino-1-[2-amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine may serve as a precursor for the development of new pharmaceuticals. Its structure suggests potential activity as a neurotransmitter analog or receptor ligand .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of 3-n-boc-amino-1-[2-amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The phenethylamine moiety may interact with neurotransmitter receptors, influencing signal transduction and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-phenethylamine: Similar in structure but lacks the pyrrolidine ring.
N-Boc-pyrrolidine: Contains the pyrrolidine ring but lacks the phenethylamine moiety.
N-Boc-2,5-dimethoxyphenethylamine: Similar phenethylamine structure but without the pyrrolidine ring
Uniqueness
3-n-boc-amino-1-[2-amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine is unique due to its combination of a Boc-protected amino group, a pyrrolidine ring, and a phenethylamine moiety.
Propiedades
Número CAS |
886364-61-0 |
|---|---|
Fórmula molecular |
C19H31N3O4 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[2-amino-1-(2,5-dimethoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C19H31N3O4/c1-19(2,3)26-18(23)21-13-8-9-22(12-13)16(11-20)15-10-14(24-4)6-7-17(15)25-5/h6-7,10,13,16H,8-9,11-12,20H2,1-5H3,(H,21,23) |
Clave InChI |
OQIIVSXXNYALGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=C(C=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B11763722.png)
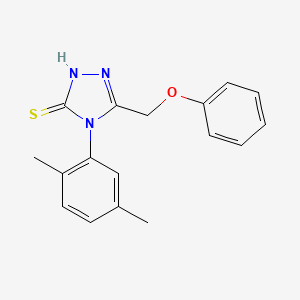
![6-Bromoisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B11763734.png)
![N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B11763739.png)
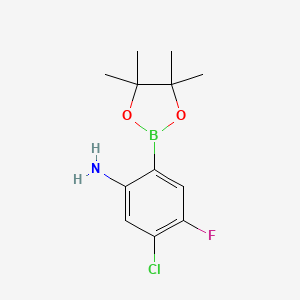
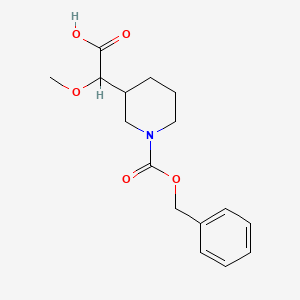
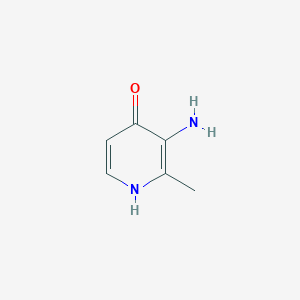

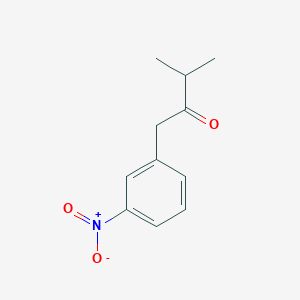

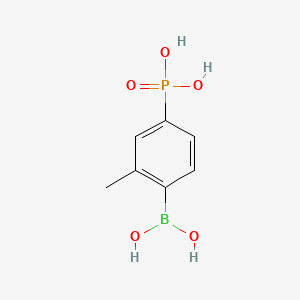
![4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride](/img/structure/B11763797.png)

